molecular formula C20H36O5 B7852298 7-[(2R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid

7-[(2R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid

Cat. No.: B7852298
M. Wt: 356.5 g/mol
InChI Key: DPOINJQWXDTOSF-FXQQTDPRSA-N
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Description

7-[(2R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid is a complex organic compound with significant biological and chemical propertiesThis compound is a member of the prostaglandin family, which are unsaturated carboxylic acids consisting of a 20-carbon skeleton that includes a five-member ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid involves multiple steps, typically starting from simpler organic molecules. The process often includes:

    Formation of the Cyclopentane Ring: This step involves the cyclization of a linear precursor to form the cyclopentane ring.

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the cyclopentane ring and the octyl side chain.

    Oxidation: Oxidation of specific carbon atoms to introduce ketone functionalities.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Processes: Using catalysts to enhance the reaction rates and yields.

    Continuous Flow Synthesis: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

7-[(2R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 7-[(2R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid is studied for its role in cellular signaling pathways. It is involved in the regulation of inflammation and other physiological processes.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It has been investigated for its anti-inflammatory properties and its ability to modulate immune responses.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as a chemical intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-[(2R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid involves its interaction with specific molecular targets, such as receptors and enzymes. It modulates various signaling pathways, leading to changes in cellular functions. For example, it can bind to prostaglandin receptors, influencing inflammatory responses and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin E1 (PGE1): Shares a similar structure and biological activity.

    Prostaglandin E2 (PGE2): Another member of the prostaglandin family with distinct physiological effects.

    Prostaglandin F2α (PGF2α): Known for its role in reproductive physiology.

Uniqueness

What sets 7-[(2R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid apart is its specific hydroxylation pattern and the presence of a unique octyl side chain. These structural features contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

7-[(2R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16?,17-,19?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOINJQWXDTOSF-FXQQTDPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](CC[C@H]1C(CC(=O)C1CCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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